(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide
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Overview
Description
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidene group, a pyridinylcarbonyl group, and a butanamide backbone, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide typically involves the condensation of 2-methylphenylhydrazine with pyridine-4-carboxylic acid, followed by the addition of butanoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with similar structural features and potential biological activities.
Dichloroaniline: An aniline derivative with different substituents but similar aromatic characteristics.
Uniqueness
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydrazinylidene linkage and pyridinylcarbonyl group make it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-3-4-6-15(12)19-16(22)11-13(2)20-21-17(23)14-7-9-18-10-8-14/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAHVPMAWDXOX-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=NC=C2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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